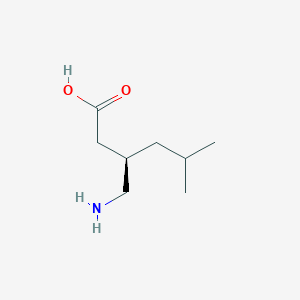

(3R)-3-(aminomethyl)-5-methylhexanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759256. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-(aminomethyl)-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXYPKUFHZROOJ-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276292 | |

| Record name | CHEMBL167003 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148553-51-9, 148553-50-8 | |

| Record name | (R)-Pregabalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148553-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregabalin, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148553519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregabalin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CHEMBL167003 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 148553-51-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREGABALIN, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81R7ZI0HBG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Gamma Aminobutyric Acid Gaba Analog and Gabapentinoid Chemistry and Pharmacology

(3R)-3-(aminomethyl)-5-methylhexanoic acid is structurally a derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. nih.gov However, despite this structural similarity, its mechanism of action does not involve direct interaction with GABA receptors. nih.gov Instead, it belongs to the class of compounds known as gabapentinoids.

The pharmacological effects of gabapentinoids are primarily mediated through their high-affinity binding to the α2δ (alpha-2-delta) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. nih.gov This interaction is crucial for their therapeutic effects. While the precise downstream consequences of this binding are still being fully elucidated, it is understood to modulate calcium influx at presynaptic nerve terminals. This modulation, in turn, reduces the release of several excitatory neurotransmitters, including glutamate (B1630785), norepinephrine, and substance P. This reduction in neurotransmitter release is believed to underlie the anticonvulsant, analgesic, and anxiolytic properties observed with active compounds in this class.

Interactive Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H17NO2 |

| Molecular Weight | 159.23 g/mol |

| IUPAC Name | This compound |

| Synonyms | (R)-Pregabalin, Pregabalin (B1679071) R-Isomer |

| CAS Number | 148553-51-9 |

Significance of Stereochemistry in Pharmaceutical Science: the 3r Enantiomer Perspective

The case of (3R)-3-(aminomethyl)-5-methylhexanoic acid starkly illustrates the critical importance of stereochemistry in drug design and activity. As an enantiomer of the pharmacologically active pregabalin (B1679071), its properties are defined by its specific three-dimensional arrangement of atoms.

Research has demonstrated a significant difference in the biological activity between the (R) and (S) enantiomers of 3-(aminomethyl)-5-methylhexanoic acid. The (S)-enantiomer, pregabalin, exhibits a much higher affinity for the α2δ subunit of voltage-gated calcium channels. Consequently, the (3R)-enantiomer is considered to be significantly less pharmacologically active. mdpi.com Some studies suggest it may be up to 10 times less active than its (S)-counterpart. This disparity in activity underscores the principle that the specific spatial orientation of a molecule is paramount for its interaction with biological targets, such as receptors and enzymes.

Current Research Landscape and Unexplored Avenues for 3r 3 Aminomethyl 5 Methylhexanoic Acid

Chemoenzymatic Synthetic Approaches

Chemoenzymatic processes leverage the high selectivity of biological catalysts for key transformations within a chemical synthesis sequence, offering an environmentally benign and highly efficient path to chiral molecules. acs.orgresearchgate.net These methods are particularly prominent in the industrial production of this compound precursors. researchgate.net

Enzymatic Catalysis in Chiral Intermediate Production

The direct enzymatic creation of a chiral center from a prochiral substrate represents a highly atom-economical approach. Ene-reductases, belonging to the flavin-dependent old yellow enzyme (OYE) family, have been effectively utilized for the asymmetric bioreduction of β-cyanoacrylate esters to furnish chiral precursors for this compound. acs.orgnih.gov This strategy allows for the stereoselective synthesis of β-substituted γ-amino acids. acs.org The stereochemical outcome of these reductions can be controlled by modifying the substrate's ester group or by using stereochemically pure (E)- or (Z)-isomers of the starting material, enabling access to either enantiomer of the product. acs.org

Another significant biocatalytic method involves the highly regio- and enantioselective hydrolysis of isobutylsuccinonitrile using nitrilases. nih.gov A nitrilase from Arabis alpina was engineered to exhibit high catalytic activity and excellent enantioselectivity (E > 300) towards the substrate, producing the key chiral intermediate (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA). nih.govresearchgate.net By employing a one-pot bienzymatic cascade that combines the engineered nitrilase with an amidase, the formation of byproducts can be eliminated, resulting in (S)-CMHA with a 45.0% conversion and an enantiomeric excess (ee) of 99.3%. nih.gov

Biocatalytic Resolution Strategies

Kinetic resolution is a widely applied chemoenzymatic strategy where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two. nih.gov The lipase-catalyzed resolution of racemic 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) is a cornerstone of modern industrial synthesis of this compound. acs.orgresearchgate.netnih.gov

Research has focused on discovering and engineering more efficient enzymes for this resolution. A mutant of Talaromyces thermophilus lipase, for instance, has been shown to be highly effective for the kinetic resolution of CNDE. nih.govresearchgate.net When immobilized, this lipase mutant can achieve a 49.7% conversion with a product enantiomeric excess of 95% at substrate concentrations as high as 3 M. nih.gov The immobilized enzyme also demonstrates excellent reusability, retaining high conversion rates after ten repeated uses. nih.govresearchgate.net

| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee_p, %) |

| Lipolase® | rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) | (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid ((S)-CCMA) | ~50 | >98 acs.orgresearchgate.net |

| Immobilized T. thermophilus lipase mutant | rac-CNDE | (S)-CCMA | 49.7 | 95 nih.govresearchgate.net |

| M. morganii ZJB-09203 esterase | rac-CNDE | (S)-CCMA | 45.3 | 95 nih.gov |

| Nitrilase (N258D mutant) / Amidase cascade | Isobutylsuccinonitrile (IBSN) | (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA) | 45.0 | 99.3 nih.gov |

Enantioselective Synthesis Strategies

Enantioselective synthesis involves the use of chiral catalysts or reagents to directly create the desired stereoisomer from a prochiral substrate, often providing high efficiency and stereoselectivity. mdpi.com

| Catalyst | Substrate | Product | Enantiomeric Excess (ee, %) |

| [(R,R)-Me-DuPHOS-Rh(COD)]BF4 | 3-cyano-5-methyl-hex-3-enoic acid salt | (S)-3-cyano-5-methylhexanoate | Very high researchgate.netnih.gov |

Organocatalytic Asymmetric Transformations (e.g., Michael Addition)

Asymmetric organocatalysis, which uses small chiral organic molecules as catalysts, has emerged as a third pillar of asymmetric synthesis alongside biocatalysis and transition-metal catalysis. mdpi.com It has been successfully applied to the synthesis of this compound through various transformations, most notably the Michael addition. nih.govbeilstein-journals.org

One prominent strategy involves the enantioselective conjugate addition of a nucleophile, such as dimethyl malonate or nitromethane, to an α,β-unsaturated electrophile like a nitroalkene. researchgate.netbeilstein-journals.orgresearchgate.net Chiral bifunctional catalysts, such as thioureas or squaramides derived from cinchona alkaloids, are effective in promoting this reaction. beilstein-journals.orgallfordrugs.com These catalysts activate the reactants through hydrogen bonding. For instance, a squaramide catalyst can be used in the Michael addition of dimethyl malonate to a racemic nitroalkene, achieving the desired adduct with a very high enantiomeric ratio (99:1) for the major diastereomer. nih.govbeilstein-journals.org The development of continuous flow chemistry for the safe production of the nitroalkene intermediate, combined with asymmetric organocatalysis, has led to a cost-competitive industrial process. researchgate.netacs.org

| Catalyst Type | Nucleophile | Electrophile | Yield (%) | Enantiomeric Excess (ee, %) |

| Chiral Squaramide | Dimethyl malonate | (E)-5-Methyl-1-nitro-2-pentene | 75 | 99:1 er (major diastereomer) nih.govbeilstein-journals.org |

| Quinidine-derived thiourea | Meldrum's acid | Nitroalkene | - | up to 75 allfordrugs.com |

| (R)-Diphenylprolinol silyl ether | Nitromethane | 5-methyl-2-hexenal | Moderate | Good mdpi.com |

Chiral Auxiliary-Mediated Synthesis (e.g., Evans chiral alkylation)

The use of a chiral auxiliary involves temporarily incorporating a chiral molecule into the synthetic sequence to direct a stereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org

| Chiral Auxiliary | Key Step | Diastereomeric Excess (d.e., %) | Overall Yield (%) |

| Evans Oxazolidinone | Asymmetric alkylation with benzyl bromoacetate | >99 | 25 tsijournals.comtsijournals.com |

Stereoselective Alkylation and Cyclization Reactions

The synthesis of enantiomerically pure this compound often employs stereoselective alkylation as a key strategy to establish the desired stereocenter. One prominent approach involves the use of chiral auxiliaries, such as in the Evans asymmetric alkylation. tsijournals.comtsijournals.com This methodology utilizes an oxazolidinone chiral auxiliary to direct the alkylation of a prochiral enolate, ensuring high stereoselectivity. tsijournals.com

While direct cyclization reactions to form the final hexanoic acid structure are less common, radical cyclization strategies using a chiral auxiliary have also been reported as a viable method for achieving the desired stereochemistry. tsijournals.com

Resolution of Racemic Mixtures to Obtain this compound

Classical resolution of racemic mixtures remains a widely used and practical approach for obtaining the enantiomerically pure this compound on an industrial scale. This method involves separating a racemic mixture into its constituent enantiomers. The first-generation manufacturing process for this compound utilized a final-stage resolution. researchgate.net Although this can be less efficient as the undesired enantiomer may not be recyclable, leading to a maximum theoretical yield of 50%, it is often favored for its robustness and cost-effectiveness. researchgate.netgoogle.com

The most common resolution technique is the formation of diastereomeric salts using a chiral resolving agent. A racemic mixture of a carboxylic acid intermediate is treated with an enantiomerically pure chiral base (or vice-versa) to form a pair of diastereomeric salts. google.com These diastereomers possess different physical properties, most notably different solubilities in a given solvent, which allows for their separation by fractional crystallization. quizlet.com

(S)-Mandelic acid was employed as the resolving agent in the original manufacturing process for the resolution of racemic 3-(aminomethyl)-5-methylhexanoic acid. researchgate.net Another effective and widely reported resolving agent is (R)-1-Phenylethylamine. google.com This chiral amine is used to resolve racemic 3-(carbamoylmethyl)-5-methylhexanoic acid, a key precursor to the final compound. google.com The less soluble diastereomeric salt precipitates from the solution, allowing for its isolation. The desired enantiomer of the acid is then liberated from the salt by treatment with a strong acid. Similarly, the more soluble diastereomer remains in the mother liquor, from which the other enantiomer can potentially be recovered. chegg.com

| Racemic Substrate | Chiral Resolving Agent | Key Advantage | Reference |

|---|---|---|---|

| Racemic 3-(aminomethyl)-5-methylhexanoic acid | (S)-Mandelic Acid | Used in the first-generation industrial process. | researchgate.net |

| Racemic 3-(carbamoylmethyl)-5-methylhexanoic acid | (R)-1-Phenylethylamine | Efficient resolution of a key precursor. | google.com |

The success of diastereomeric salt resolution hinges on the optimization of crystallization parameters to maximize the yield and enantiomeric purity of the desired diastereomer. Key parameters that are manipulated include the choice of solvent, temperature, cooling rate, and concentration. orgsyn.org

Methanol is a commonly used solvent for the resolution of α-phenylethylamine diastereomeric salts because the solubility difference between the diastereomers is often significant in this medium. quizlet.comchegg.com The process typically involves dissolving the racemic substrate and the resolving agent in a minimal amount of hot solvent to form a supersaturated solution. orgsyn.org Slow, controlled cooling allows for the selective crystallization of the less soluble diastereomeric salt, while the more soluble salt remains in the mother liquor. chegg.comorgsyn.org The rate of cooling is critical; rapid cooling can lead to the co-precipitation of both diastereomers, thus reducing the enantiomeric purity of the isolated product. The crystallization process can be monitored and optimized to ensure that preferential enrichment of the desired enantiomer occurs effectively. mdpi.com

| Parameter | Influence on Resolution | Optimization Goal |

|---|---|---|

| Solvent | Affects the relative solubilities of the diastereomeric salts. | Maximize the solubility difference between the two diastereomers. |

| Temperature | Controls the supersaturation level and crystallization kinetics. | Achieve a balance between yield and purity. |

| Cooling Rate | Impacts crystal growth and nucleation, affecting purity. | Slow cooling to favor the growth of pure crystals of the less soluble salt. |

| Concentration | Determines the yield and the point of crystallization. | Create a supersaturated solution without spontaneous precipitation of both salts. |

Kinetic resolution is a powerful alternative for separating enantiomers based on the different rates at which they react with a chiral catalyst or reagent. nih.govrsc.org In this process, one enantiomer of the racemic substrate reacts faster than the other, leading to an enrichment of the slower-reacting enantiomer in the starting material and the formation of an enantioenriched product.

For the synthesis of this compound and its precursors, enzymatic kinetic resolution has proven to be a particularly efficient method. researchgate.net Lipases are commonly used enzymes for this purpose, often employed in the resolution of racemic esters or amides. For instance, a racemic precursor ester can be subjected to hydrolysis by a lipase. The enzyme will selectively hydrolyze one enantiomer at a much higher rate, leaving the unreacted ester enriched in the other enantiomer. An efficient process for a key chiral intermediate, ethyl (S)-3-cyano-5-methylhexanoate, was developed using a lipase from Thermomyces lanuginosus. researchgate.net This chemoenzymatic route provides the desired product in high yield (90-92%) and excellent enantiomeric excess (>99%). researchgate.netresearchgate.net The use of immobilized enzymes is advantageous as it allows for easy separation from the reaction mixture and reuse of the biocatalyst. researchgate.net

Classical Synthetic Route Modifications for this compound

The classical synthesis of β-amino acids can be achieved through the amidomalonate route. The first-generation manufacturing process for pregabalin began with a Knoevenagel condensation of isovaleraldehyde and diethyl malonate. researchgate.net This was followed by cyanation, hydrolysis, and decarboxylation to yield the racemic product. researchgate.net

Reductive Amination Approaches

Reductive amination is a highly versatile and fundamental method for synthesizing amines from carbonyl compounds (aldehydes and ketones). This approach involves the reaction of a ketone or aldehyde with ammonia to form an imine intermediate, which is then reduced in situ to the corresponding primary amine. While a broadly applied strategy in organic synthesis, its application to the synthesis of this compound requires a suitable keto-acid precursor and a stereoselective reduction step. d-nb.infoorganic-chemistry.org

The general pathway involves a precursor such as 3-isobutyl-5-oxohexanoic acid. The key challenge lies in the stereoselective reduction of the intermediate imine or enamine to establish the correct (R) configuration at the C3 position. Catalytic systems, often based on transition metals, are employed for this transformation. d-nb.info Iron-based catalysts, for example, have been developed for the reductive amination of a wide scope of ketones and aldehydes, demonstrating high functional group tolerance. d-nb.info

| Parameter | Description | Relevance to Synthesis |

| Precursor | A keto-acid, such as 3-isobutyl-5-oxohexanoic acid. | The carbonyl group serves as the electrophilic site for amination. |

| Nitrogen Source | Typically ammonia or an ammonia equivalent. d-nb.info | Provides the amino group for the final product. |

| Reducing Agent | Common agents include sodium borohydride, catalytic hydrogenation (e.g., H₂/Pd), or transfer hydrogenation. organic-chemistry.org | Reduces the C=N bond of the imine intermediate to a C-N single bond. |

| Stereocontrol | Achieved through chiral catalysts or auxiliaries. | Crucial for obtaining the desired (3R) enantiomer over the (3S) enantiomer. |

Hofmann Degradation of Chiral Carbamoyl Precursors

The Hofmann degradation, or Hofmann rearrangement, is a well-established method for converting a primary amide into a primary amine with one fewer carbon atom. This reaction is a cornerstone in several industrial syntheses of the enantiomeric counterpart, (S)-3-(aminomethyl)-5-methylhexanoic acid, and the principles are directly applicable to the (3R)-enantiomer. googleapis.comgoogle.comgoogleapis.com The process starts with the chiral precursor, (R)-(-)-3-carbamoylmethyl-5-methylhexanoic acid. arkat-usa.org

The reaction is typically carried out in an aqueous basic solution with a halogenating agent like bromine or a more environmentally benign alternative such as N-chlorosuccinimide (NCS). arkat-usa.orggoogle.com The amide is converted to an N-haloamide intermediate, which then rearranges under the influence of a base to form an isocyanate. Subsequent hydrolysis of the isocyanate yields the primary amine and carbon dioxide.

A key advantage of this method is that the rearrangement proceeds with retention of configuration at the chiral center, ensuring that the stereochemical integrity of the (R)-precursor is transferred to the final (3R)-product.

Table of Reagents for Hofmann Degradation

| Reagent Type | Examples | Function | Reference |

|---|---|---|---|

| Halogenating Agent | Bromine (Br₂), N-chlorosuccinimide (NCS) | Reacts with the amide in the presence of a base to form an N-haloamide intermediate. | google.comgoogle.com |

| Base | Sodium hydroxide (NaOH), Potassium hydroxide (KOH) | Deprotonates the amide and facilitates the rearrangement of the N-haloamide to an isocyanate. | arkat-usa.orggoogle.com |

| Solvent | Water, Methanol | Medium for the reaction and subsequent hydrolysis of the isocyanate intermediate. | google.com |

One patented method describes the use of N-chlorosuccinimide in the presence of an alkali metal hydroxide, which improves the reaction yield and reduces impurity content, making the process more suitable for industrial production. google.com The process involves dissolving NCS in an alkaline solution and then adding (R)-(-)-3-carbamoylmethyl-5-methylhexanoic acid in batches to control the exothermic reaction and minimize the formation of byproducts. google.com

Reduction of Chiral Cyano Precursors

The catalytic reduction of a nitrile (cyano) group is a direct and efficient route to synthesize primary amines. In the context of this compound synthesis, this involves the hydrogenation of a stereochemically pure cyano precursor, such as (R)-3-cyano-5-methylhexanoic acid or its corresponding esters. niscpr.res.innih.gov This pathway is attractive due to its high atom economy.

The critical step preceding the reduction is the acquisition of the enantiomerically pure cyano intermediate. This is often accomplished through the resolution of a racemic mixture, for instance, by forming diastereomeric salts with a chiral amine. niscpr.res.in Alternatively, enzymatic resolution can be employed to selectively hydrolyze one enantiomer of a cyano ester, yielding the desired chiral cyano-acid. researchgate.net

Once the chiral cyano precursor is obtained, the nitrile group is reduced to an aminomethyl group. This is typically achieved through catalytic hydrogenation using various metal catalysts.

Catalysts and Conditions for Nitrile Reduction

| Catalyst | Reducing Agent | Typical Conditions | Reference |

|---|---|---|---|

| Raney Nickel (Ra-Ni) | Hydrogen gas (H₂) | Elevated pressure and temperature, often in an alcoholic solvent. | nih.govresearchgate.net |

| Palladium on Carbon (Pd/C) | Hydrogen gas (H₂) | Can be effective under various pressures and temperatures. | google.com |

An enantioselective synthesis has been developed involving the asymmetric hydrogenation of a prochiral precursor, 3-cyano-5-methylhex-3-enoic acid, using a rhodium Me-DuPHOS catalyst. nih.gov This step establishes the chiral center and produces (S)-3-cyano-5-methylhexanoate in high enantiomeric excess. nih.govresearchgate.net A subsequent hydrogenation of the nitrile using a heterogeneous nickel catalyst then yields the final aminomethyl product. nih.gov

Derivatization and Chemical Modification Routes for Research Intermediates

The synthesis of this compound involves several key intermediates whose chemical properties can be modulated through derivatization. These modifications are crucial for purification, separation of enantiomers, and facilitating subsequent reaction steps.

Amidation and Esterification Pathways

Amidation and esterification are fundamental reactions in the synthetic routes leading to this compound. These reactions are primarily used to create and modify key intermediates.

Amidation: The formation of an amide is central to the Hofmann degradation route, which requires the precursor (R)-(-)-3-carbamoylmethyl-5-methylhexanoic acid. arkat-usa.org This intermediate is typically prepared from 3-isobutylglutaric acid. The process can involve the cyclization of 3-isobutylglutaric acid to its anhydride (B1165640), followed by a ring-opening reaction with ammonia to form the racemic 3-(carbamoylmethyl)-5-methylhexanoic acid. This racemate is then resolved to isolate the desired (R)-enantiomer. arkat-usa.org

Esterification: Ester intermediates are common in synthetic pathways, particularly those involving cyano precursors. For example, (RS)-ethyl-3-cyano-5-methylhexanoate is a key intermediate that can be resolved enzymatically or via diastereomeric salt formation. niscpr.res.in Esterification of the carboxylic acid group can protect it during other transformations or improve the solubility and handling properties of the intermediate. The conversion back to the carboxylic acid is readily achieved through hydrolysis.

Oxidation and Reduction Chemistry Relevant to Synthetic Intermediates

Oxidation and reduction reactions are pivotal in manipulating the functional groups of intermediates throughout the synthesis.

Reduction:

Nitrile to Amine: As detailed in section 2.4.4, the reduction of a cyano group to a primary amine is a final and critical step in many synthetic routes. This transformation is almost exclusively achieved via catalytic hydrogenation. nih.gov

Carbonyl to Methylene/Hydroxyl: In reductive amination pathways, the reduction of the imine intermediate is the defining step. d-nb.info In other contexts, carbonyl groups within precursor molecules may be reduced. For instance, the synthesis of starting materials could involve the reduction of a carboxylic acid or ester to an alcohol.

Oxidation: While the direct synthetic pathways to this compound are predominantly reductive, oxidation reactions are essential for preparing the initial building blocks. For example, the synthesis of 3-isobutylglutaric acid, a common starting material, may involve the oxidation of an appropriate hydrocarbon or alcohol precursor. The specific oxidation chemistry is highly dependent on the chosen foundational route for constructing the carbon skeleton of the molecule.

Advanced Chromatographic Techniques for Enantiomeric Purity Determination

The separation of enantiomers, which can exhibit different pharmacological and toxicological profiles, is a crucial aspect of quality control for chiral drugs like pregabalin. oup.com

Chiral High-Performance Liquid Chromatography (HPLC) with Derivatization (e.g., l-fluoro-2,3-dinitrophenyl-5-L-alanine amide)

A common and effective method for determining the enantiomeric purity of this compound is High-Performance Liquid Chromatography (HPLC) following pre-column derivatization. Since pregabalin lacks a significant UV chromophore, derivatization is necessary for sensitive detection. oup.comresearchgate.net A widely used chiral derivatizing agent is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (also known as Marfey's reagent or FDNP-L-Ala-NH₂). researchgate.netresearchgate.netnih.gov

This reagent reacts with the primary amino group of both the (S)- and (R)-enantiomers of 3-(aminomethyl)-5-methylhexanoic acid to form diastereomers. nih.govnih.gov These diastereomers possess distinct physicochemical properties, allowing for their separation on a standard achiral stationary phase, such as a C18 column. researchgate.netresearchgate.net The derivatized products exhibit strong UV absorbance, typically monitored around 340 nm, enabling sensitive and accurate quantification. researchgate.netresearchgate.net

One study detailed a method where racemic pregabalin was derivatized with N2-(5-fluoro-2,4-dinitrophenyl)-L-alanine amide (FDAA) to yield stable diastereomers. These were then separated on a Lichrospher C18 column with a mobile phase of 0.5% triethylamine (B128534) solution (adjusted to pH 3.0 with phosphoric acid) and acetonitrile (B52724) (55:45). researchgate.net This method demonstrated good linearity and a low limit of detection, proving suitable for enantiospecific analysis. researchgate.net Another study also utilized a similar derivatization with Na-5-fluoro-2,4-dinitrophenyl-5-L-alanine amide, separating the derivatives on an Inertsil ODS-2 column. oup.com

| Parameter | Value | Reference |

| Derivatizing Agent | 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's Reagent) | researchgate.netnih.gov |

| Column Type | C18 (achiral) | researchgate.netresearchgate.net |

| Detection Wavelength | ~340 nm | researchgate.netresearchgate.net |

| Limit of Detection (R-enantiomer) | 1.1 x 10⁻⁸ g/mL | oup.com |

| Limit of Quantitation (R-enantiomer) | 3.3 x 10⁻⁸ g/mL | oup.com |

Supercritical Fluid Chromatography (SFC) for Chiral Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and often preferred technique for chiral separations in the pharmaceutical industry. europeanpharmaceuticalreview.comchromatographyonline.comresearchgate.net SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. This offers advantages such as higher efficiency, faster analysis times, and reduced use of toxic organic solvents compared to traditional HPLC. chromatographyonline.com

For the chiral separation of this compound, SFC is often paired with chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used and commercially available. chromatographyonline.com The choice of the chiral selector and the composition of the mobile phase, including the use of additives like acids or bases, are critical for achieving optimal separation. europeanpharmaceuticalreview.comchromatographyonline.com These additives can significantly improve peak shape and enantioselectivity. europeanpharmaceuticalreview.com

While direct separation of underivatized pregabalin enantiomers can be challenging, SFC offers a promising alternative to derivatization-based HPLC methods. researchgate.net The technique's compatibility with mass spectrometry (SFC-MS) further enhances its utility for sensitive and selective analysis. chromatographyonline.com

Spectroscopic and Spectrometric Characterization Methodologies

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation, stereochemical assignment, and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Stereochemical Assignment and Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. rsc.orgresearchgate.net

The ¹H NMR spectrum of pregabalin typically shows characteristic signals corresponding to the various protons in the molecule. researchgate.nethmdb.ca For instance, the protons of the isobutyl group, the aminomethyl group, and the chiral center can be assigned based on their chemical shifts and coupling patterns. researchgate.net Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom, confirming the carbon skeleton of the compound. rsc.orghmdb.ca These spectral data are crucial for verifying the identity and structure of newly synthesized batches of the compound. rsc.org

| Nucleus | Predicted Chemical Shift (ppm) in D₂O | Reference |

| ¹H | Signals typically observed between ~0.8 and ~3.0 ppm | researchgate.nethmdb.ca |

| ¹³C | Signals corresponding to the various carbon atoms | hmdb.ca |

Mass Spectrometry (MS and LC-MS/MS) for Purity and Impurity Profiling

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and selective method for determining the purity of this compound and for identifying and quantifying any impurities. nih.gov During the synthesis of pregabalin, several potential impurities can be formed, and regulatory guidelines necessitate their identification and characterization. nih.govresearchgate.netunr.edu.ar

LC-MS/MS methods are developed to separate the parent compound from its related substances, which are then detected by the mass spectrometer. researchgate.net The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion and its fragment ions, which helps in the structural elucidation of the impurities. researchgate.netmdpi.com For instance, a common process impurity is 3-(aminomethyl)-5-methylhex-4-enoic acid, which can be identified by its specific parent ion in the mass spectrum. nih.gov

Validated LC-MS/MS methods have been established for the quantification of pregabalin in various matrices, demonstrating high precision and accuracy. researchgate.netmdpi.com These methods often involve simple sample preparation and rapid analysis times. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for the identification of functional groups present in the this compound molecule. sphinxsai.comresearchgate.net The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different chemical bonds.

For pregabalin, characteristic IR absorption bands include those for the C-H stretching of the alkyl groups, N-H stretching of the primary amine, and the C=O stretching of the carboxylic acid. sphinxsai.com The presence and position of these bands confirm the presence of the key functional groups in the molecule. sphinxsai.comlibretexts.org IR spectroscopy is often used as a quick and straightforward method for identity confirmation and to check for the absence of certain impurities that would exhibit different characteristic absorption bands. researchgate.netresearchgate.net

| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |

| C-H stretch (alkane) | ~2847 cm⁻¹ | sphinxsai.com |

| N-H stretch (amine) | ~1551 cm⁻¹ | sphinxsai.com |

| C=O stretch (carboxylic acid) | ~1715 cm⁻¹ (can vary) | libretexts.org |

| O-H stretch (carboxylic acid) | Broad band, ~2500-3300 cm⁻¹ | libretexts.org |

Optical Rotation and Circular Dichroism (CD) for Enantiomeric Excess Determination

The stereochemistry of this compound is critical to its function, making the accurate determination of enantiomeric excess (ee) a cornerstone of its quality control. Optical rotation and circular dichroism are two chiroptical techniques used to quantify the enantiomeric purity of a sample.

Optical Rotation measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound. The magnitude and direction of this rotation are characteristic of the specific enantiomer. The specific rotation [α] is a standardized value calculated from the observed rotation, concentration, and path length. chegg.com For a mixture of enantiomers, the observed rotation is proportional to the enantiomeric excess. youtube.com By comparing the specific rotation of a synthetic batch to the specific rotation of a pure enantiomer, the enantiomeric excess can be calculated using the formula:

% ee (Optical Purity) = (Specific Rotation of Sample / Specific Rotation of Pure Enantiomer) x 100% chegg.com

While a valuable and accessible technique, its accuracy can be limited, especially for samples with low ee values or when other optically active impurities are present.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides more structural information than optical rotation and can be highly sensitive for determining enantiomeric composition. utexas.edunih.gov A CD spectrum shows positive or negative peaks (Cotton effects) at specific wavelengths, creating a unique fingerprint for each enantiomer. utexas.edu

For determining enantiomeric excess, a calibration curve is often constructed by plotting the CD intensity at a specific wavelength against known ee values of prepared standards. nih.govnih.gov This method allows for the rapid and accurate determination of ee in unknown samples, with average absolute errors reported to be as low as ±7%. nih.gov CD spectroscopy is particularly well-suited for high-throughput screening (HTS) applications in catalyst discovery and reaction optimization due to its speed and sensitivity. nih.govutexas.edu

| Feature | Optical Rotation | Circular Dichroism (CD) |

|---|---|---|

| Principle | Measures rotation of plane-polarized light. | Measures differential absorption of circularly polarized light. |

| Output | A single value (specific rotation). | A full spectrum with positive/negative bands. |

| Sensitivity | Generally lower sensitivity. | High sensitivity, suitable for dilute samples. nsf.gov |

| Application | Routine quality control, basic ee determination. | Detailed structural analysis, high-throughput screening, complex mixtures. nih.govnih.gov |

| Requirement | Requires a pure enantiomeric standard for comparison. | Often requires a calibration curve with multiple standards. nih.gov |

Impurity Profiling and Identification in Synthetic Batches

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, as mandated by guidelines from the International Conference on Harmonisation (ICH). biopharmaspec.com Impurities can arise from various sources, including starting materials, intermediates, by-products, reagents, and degradation of the final compound. outsourcedpharma.com A thorough understanding and control of the impurity profile of this compound are essential to ensure its quality and consistency in research settings.

Methodologies for Detection and Quantification of Process-Related Impurities

The detection and quantification of process-related impurities require robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC), particularly Reverse Phase HPLC (RP-HPLC), is the most common technique employed for this purpose.

Method development focuses on achieving adequate separation of the main compound from all potential impurities. Key aspects of method development include:

Column Selection : Columns with different stationary phases, such as C18 or phenyl-hexyl, are tested to achieve the best resolution. ijpsr.commdpi.com

Mobile Phase Optimization : A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) is typically used to separate compounds with varying polarities. ijpsr.commdpi.com

Detection : A UV detector is commonly used for quantification. The method must be validated to determine its linearity, accuracy, precision, and sensitivity. ijpsr.com

Limit of Detection (LOD) and Limit of Quantification (LOQ) : These values are established to define the lowest concentration of an impurity that can be reliably detected and quantified, respectively. This is often determined by achieving a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. ijpsr.com

For the identification of unknown impurities, HPLC is often coupled with a mass spectrometer (LC-MS). This technique provides the molecular weight of the impurities, which is crucial for proposing their structures. mdpi.comresearchgate.net Further characterization is then accomplished using techniques like high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com

| Technique | Purpose |

|---|---|

| HPLC-UV | Separation and quantification of known and unknown impurities. |

| LC-MS | Identification of impurities by determining their molecular weight. researchgate.net |

| HRMS | Accurate mass measurement to determine the elemental composition of an impurity. |

| NMR | Complete structural elucidation of isolated impurities. |

Characterization of Specific Impurities and Degradants (e.g., 3-isobutylglutaric acid, (R)-(-)-3-carbamoylmethyl-5-methylhexanoic acid)

During the synthesis of this compound, several key impurities have been identified and characterized. Two of the most significant process-related impurities are 3-isobutylglutaric acid and (R)-(-)-3-carbamoylmethyl-5-methylhexanoic acid.

3-Isobutylglutaric acid : This dicarboxylic acid is a common starting material or intermediate in several synthetic routes to pregabalin. google.comnih.gov Its presence in the final product typically indicates an incomplete reaction or inefficient purification. It is formed by the hydrolysis of 3-isobutylglutaric anhydride. researchgate.net

(R)-(-)-3-Carbamoylmethyl-5-methylhexanoic acid : This compound, also known as the (R)-amide impurity, is a key intermediate in one of the most common industrial syntheses of pregabalin. researchgate.nethsppharma.comchemicalbook.com It is the direct precursor to the final molecule via a Hofmann rearrangement. researchgate.netgoogle.com Its presence indicates an incomplete Hofmann reaction or carry-over from a previous step. This impurity is particularly important to monitor as it is structurally very similar to the desired product and can be challenging to separate. It is often resolved from its racemic mixture using a chiral amine like (R)-(+)-α-phenylethylamine. google.comgoogle.com

| Impurity Name | Chemical Formula | Origin |

|---|---|---|

| 3-Isobutylglutaric acid | C₉H₁₆O₄ nih.gov | Starting material or hydrolysis of anhydride intermediate. researchgate.net |

| (R)-(-)-3-Carbamoylmethyl-5-methylhexanoic acid | C₉H₁₇NO₃ nih.gov | Key precursor in Hofmann rearrangement pathway. researchgate.net |

Strategies for Impurity Control and Mitigation in Research Synthesis

Effective impurity control is achieved through a combination of synthetic route design, process optimization, and robust purification methods.

Stereoselective Synthesis : Employing asymmetric synthesis strategies is a primary method to control the formation of the unwanted (S)-enantiomer. This can involve the use of chiral auxiliaries, asymmetric hydrogenation with chiral catalysts like Rhodium-Me-DuPHOS, or enzyme-mediated reactions. nih.govnih.gov These methods aim to produce the desired (R)-enantiomer directly, minimizing the need for resolving a racemic mixture.

Process Optimization : Careful control of reaction parameters is crucial to minimize the formation of process-related impurities. This includes:

Temperature Control : Many reactions in the synthetic sequence are temperature-sensitive. For example, the Hofmann rearrangement requires careful temperature management to proceed to completion without causing degradation. google.com

Stoichiometry of Reagents : Using the correct ratio of reactants and reagents ensures reactions go to completion and minimizes the generation of by-products.

Reaction Time : Monitoring the reaction progress to determine the optimal endpoint prevents the formation of degradation products from over-reaction.

Resolution and Purification : For synthetic routes that produce a racemic mixture, an efficient resolution step is critical. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as (S)-mandelic acid or an optically active phenylethylamine, followed by selective crystallization. google.com The final product typically undergoes one or more crystallization steps from appropriate solvent systems (e.g., isobutanol/water) to remove any remaining impurities to achieve high purity (e.g., >99.9%). google.com

Pharmacological Research and Molecular Interactions of 3r 3 Aminomethyl 5 Methylhexanoic Acid

Elucidation of Molecular Targets and Binding Mechanisms

The pharmacological activity of gabapentinoids is primarily dictated by their ability to bind to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels. nih.govnih.gov Research into (3R)-3-(aminomethyl)-5-methylhexanoic acid has focused on its interaction, or lack thereof, with this specific molecular target.

Investigation of Alpha-2-Delta (α2δ) Subunit Binding of Voltage-Gated Calcium Channels

The primary molecular target for the pharmacologically active (S)-enantiomer, pregabalin (B1679071), is the α2δ auxiliary subunit of voltage-dependent calcium channels in the central nervous system. nih.govnih.gov This binding is crucial for its analgesic, anticonvulsant, and anxiolytic effects. nih.gov Studies conclusively show that the analgesic actions of this class of drugs are mediated through the α2δ-1 subunit. nih.gov For this compound, investigations reveal that it does not significantly bind to this target. The stereochemistry of the molecule is critical, and the (R) configuration is not recognized with high affinity by the binding site on the α2δ protein. researchgate.netnih.gov

Comparative Receptor Binding Studies with (3S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin)

Comparative studies are central to understanding the pharmacology of this compound. These studies consistently demonstrate a stark difference in binding affinity between the two enantiomers. The (S)-enantiomer, pregabalin, binds with high affinity to the α2δ subunit. acs.org In contrast, the (R)-enantiomer exhibits a significantly reduced affinity for this site. This dramatic difference in binding affinity is the primary reason for the pharmacological inactivity of the (3R) isomer concerning the known mechanisms of pregabalin.

Table 1: Comparative Binding Affinity of Enantiomers for the α2δ Subunit

| Compound | Stereochemistry | Binding Affinity for α2δ Subunit |

|---|---|---|

| (3S)-3-(aminomethyl)-5-methylhexanoic acid | (S)-enantiomer | High |

| This compound | (R)-enantiomer | Negligible / Very Low |

This table illustrates the high stereoselectivity of the α2δ subunit binding site, which strongly prefers the (S)-enantiomer.

Neurotransmitter Modulation and Release Studies

The functional consequence of α2δ subunit binding is the modulation of neurotransmitter release. The differences in binding between the enantiomers translate directly to differences in their effects on neurochemistry.

Impact on Glutamate (B1630785), Norepinephrine, and Substance P Release

Binding of the (S)-enantiomer, pregabalin, to the presynaptic α2δ subunit reduces the influx of calcium into nerve terminals during periods of neuronal hyperexcitation. nih.gov This action leads to a decrease in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P. nih.govdrugs.comdrugbank.com

Studies directly comparing the enantiomers have shown that the (R)-isomer does not share this property. For instance, while the (S)-isomer effectively reduces the substance P-mediated increase of glutamate release, the (R)-isomer produces no such reduction. Given that the inhibition of neurotransmitter release is dependent on α2δ binding, it is understood that this compound does not effectively modulate the release of glutamate, norepinephrine, or substance P in the manner of its active counterpart.

In Vitro Neurochemical Profiling

The neurochemical profile of this class of compounds is highly specific. Extensive in vitro screening of pregabalin has shown that it does not bind to a wide array of other common receptors and ion channels, including GABA-A, GABA-B, and benzodiazepine (B76468) receptors, despite its structural similarity to the neurotransmitter GABA. drugs.com This high degree of selectivity indicates that its therapeutic effects are not due to broad, non-specific interactions with multiple neurotransmitter systems. nih.gov The (3R)-enantiomer is likewise expected to be inactive at these other sites, possessing a "clean" but pharmacologically inert profile with respect to the known central nervous system targets of pregabalin.

Structure-Activity Relationship (SAR) Studies for the (3R) Enantiomer

The structure-activity relationship (SAR) for this class of molecules is sharply defined by the stereochemistry at the C3 position of the hexanoic acid backbone. The collective research on pregabalin and its analogues demonstrates that the (S)-configuration is an absolute requirement for high-affinity binding to the α2δ protein and, consequently, for its pharmacological effects. researchgate.netnih.govacs.org

The (3R)-enantiomer serves as a crucial control in these SAR studies. Its lack of significant α2δ binding and subsequent inactivity in neurotransmitter release assays confirms the precise stereochemical requirements of the target. Any modification to the core structure must preserve the spatial orientation of the aminomethyl and isobutyl groups as presented in the (S)-enantiomer to retain activity. Therefore, the SAR for the (3R) enantiomer is primarily one of inactivity at the α2δ target, highlighting the high degree of enantioselectivity of its biological receptor.

Stereospecificity of Biological Activity and Potency

The biological activity of 3-(aminomethyl)-5-methylhexanoic acid is highly dependent on its stereochemistry. The two enantiomers, (3R) and (3S), possess significantly different affinities for their primary molecular target and, consequently, exhibit disparate pharmacological potencies.

The primary mechanism of action for the (S)-enantiomer, pregabalin, is its high-affinity binding to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs). nih.govnih.govpharmgkb.org This interaction is crucial for its anticonvulsant, analgesic, and anxiolytic properties. nih.govresearchgate.net In stark contrast, the (3R)-enantiomer demonstrates a significantly lower binding affinity for these α2δ subunits. nih.gov This stereospecificity indicates that the (3R) configuration is not the biologically active form for conditions treated by pregabalin.

Research has consistently shown that the analgesic and anticonvulsant effects are associated with the (S)-enantiomer, while the (R)-enantiomer is considered less potent or inactive concerning the α2δ-mediated pathways. chemicalbook.comnih.gov This difference in potency is a clear illustration of the principle of stereospecificity in pharmacology, where the three-dimensional arrangement of atoms in a molecule dictates its ability to interact with a biological target.

Table 1: Stereospecificity and Potency of 3-(aminomethyl)-5-methylhexanoic acid Enantiomers

| Enantiomer | Common Name | Primary Biological Target | Binding Affinity to α2δ Subunit | Primary Pharmacological Activity |

|---|---|---|---|---|

| (3S)-3-(aminomethyl)-5-methylhexanoic acid | Pregabalin | α2δ subunit of Voltage-Gated Calcium Channels | High | Analgesic, Anticonvulsant, Anxiolytic nih.govnordmann.globalgoogle.com |

| This compound | (R)-Pregabalin | α2δ subunit of Voltage-Gated Calcium Channels | Low nih.gov | Significantly less potent for α2δ-mediated effects chemicalbook.com |

Rational Design of Analogs Based on (3R)-Configuration

The rational design of analogs based on a specific stereoisomer is typically driven by its desired biological activity. Given that the high affinity for the α2δ subunit resides in the (S)-enantiomer, the majority of rational drug design efforts have focused on synthesizing and optimizing analogs with the (S)-configuration to enhance efficacy for neuropathic pain and other related conditions. nih.gov

However, the distinct properties of the (3R)-enantiomer, although not centered on α2δ binding, could theoretically serve as a scaffold for the rational design of analogs with different therapeutic purposes. For instance, if a novel, non-α2δ-mediated activity is identified for the (3R)-configuration, medicinal chemists could use its structure as a starting point to develop a new class of compounds.

One such potential application has been suggested in the context of retinal protection. Some research indicates that the (R)-enantiomer has the ability to scavenge toxic aldehydes, such as all-trans-retinal, through the formation of a Schiff base. This activity is independent of the α2δ subunit. Therefore, the rational design of analogs based on the (3R)-configuration could focus on optimizing this aldehyde-scavenging property to develop treatments for conditions involving retinal degeneration.

Table 2: Focus of Rational Analog Design

| Enantiomer Configuration | Basis for Rational Design | Therapeutic Goal |

|---|---|---|

| (3S)-Configuration | High affinity for α2δ subunit of VGCCs | Enhance analgesic, anticonvulsant, and anxiolytic effects |

| (3R)-Configuration | Potential non-α2δ mediated activities (e.g., aldehyde scavenging) | Develop novel therapeutics for different indications (e.g., retinal protection) |

Exploration of Non-α2δ Mediated Mechanisms (Hypothetical/Exploratory)

While the primary mechanism of the pharmacologically active (S)-enantiomer is well-established to be its interaction with the α2δ subunit of VGCCs, the exploration of non-α2δ mediated mechanisms for the (3R)-enantiomer is an area of growing interest. These explorations are largely hypothetical but are grounded in some preclinical observations.

A notable hypothetical mechanism for this compound is its potential role in cellular protection through the scavenging of toxic aldehydes. In certain degenerative conditions, the accumulation of reactive aldehydes can lead to cellular damage. The primary amine group in the (3R)-enantiomer could potentially form a Schiff base with these aldehydes, neutralizing their toxicity. This proposed mechanism is distinct from the neuromodulatory effects of the (S)-enantiomer and suggests a completely different therapeutic application.

Furthermore, while pregabalin's effects are predominantly linked to the α2δ subunit, some studies have investigated broader interactions. For example, it has been suggested that the α2δ-1 subunit can form complexes with NMDA receptors, and that gabapentinoids may target these complexes. nih.gov Although not directly demonstrated for the (3R)-enantiomer, it is hypothetically possible that it could have some interaction with such protein complexes, albeit likely with much lower affinity than the (S)-enantiomer.

It is also important to note that while pregabalin was designed as a GABA analog, it does not have significant activity at GABA-A or GABA-B receptors. nih.gov However, it has been noted to activate L-glutamic acid decarboxylase (GAD), the enzyme responsible for GABA synthesis. google.comgoogle.com The stereospecificity of this effect is not fully elucidated, leaving a hypothetical possibility for the (3R)-enantiomer to have some influence on GABAergic systems, though this remains speculative.

These exploratory avenues highlight that while this compound is largely considered the "inactive" enantiomer in the context of current therapeutic applications of pregabalin, it may possess unique biological activities that warrant further investigation for novel therapeutic strategies.

Preclinical and in Vivo Investigations of 3r 3 Aminomethyl 5 Methylhexanoic Acid

Pharmacokinetics and Pharmacodynamics (PK/PD) Research in Animal Models

Detailed pharmacokinetic and pharmacodynamic studies specifically investigating (3R)-3-(aminomethyl)-5-methylhexanoic acid in animal models are not extensively reported in the reviewed scientific literature. The majority of research has concentrated on the pharmacologically active (S)-enantiomer, pregabalin (B1679071). nih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Table 1: Summary of ADME Properties of this compound in Animal Models

| Parameter | Species | Findings |

| Absorption | Data not available | Data not available |

| Distribution | Data not available | Data not available |

| Metabolism | Data not available | Data not available |

| Excretion | Data not available | Data not available |

| Data in this table is a placeholder as specific studies on the (3R)-enantiomer were not identified in the search. |

Bioavailability and Systemic Exposure of the (3R) Enantiomer

Comprehensive studies detailing the bioavailability and systemic exposure of the (3R)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid in various animal models have not been identified in the reviewed literature.

Table 2: Bioavailability and Systemic Exposure of this compound in Animal Models

| Species | Route of Administration | Bioavailability (%) | Key Exposure Parameters (Cmax, AUC) |

| Data not available | Data not available | Data not available | Data not available |

| Data in this table is a placeholder as specific studies on the (3R)-enantiomer were not identified in the search. |

Efficacy Studies in Disease Models (Comparative with (3S)-Enantiomer or Racemate)

Direct comparative efficacy studies of this compound, its (S)-enantiomer (pregabalin), and the racemic mixture in established animal models of neuropathic pain, epilepsy, and anxiety are not well-documented in the available scientific literature. The existing research predominantly focuses on the therapeutic effects of pregabalin. nih.govnih.goveuropeanreview.org

Investigations in Neuropathic Pain Models

While pregabalin is widely recognized for its efficacy in treating neuropathic pain, specific investigations into the analgesic effects of the (3R)-enantiomer in animal models of neuropathic pain, or direct comparisons with pregabalin, are not extensively published. nih.govnih.gov

Table 3: Comparative Efficacy in Neuropathic Pain Models

| Animal Model | Compound | Key Findings |

| Data not available | This compound | Data not available |

| Data not available | (3S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin) | Data not available in a direct comparative study with the (3R)-enantiomer |

| Data not available | Racemic 3-(aminomethyl)-5-methylhexanoic acid | Data not available |

| Data in this table is a placeholder as specific comparative studies were not identified in the search. |

Evaluation in Epilepsy Models

The (S)-enantiomer, pregabalin, is an approved antiepileptic drug. nih.gov However, dedicated studies evaluating the anticonvulsant properties of the (3R)-enantiomer in animal models of epilepsy, particularly in direct comparison to pregabalin or the racemate, are lacking in the available literature. Some reports suggest that adjunctive pregabalin treatment can reduce seizure rates in pediatric patients with focal-onset seizures. neurologylive.com

Table 4: Comparative Efficacy in Epilepsy Models

| Animal Model | Compound | Key Findings |

| Data not available | This compound | Data not available |

| Data not available | (3S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin) | Data not available in a direct comparative study with the (3R)-enantiomer |

| Data not available | Racemic 3-(aminomethyl)-5-methylhexanoic acid | Data not available |

| Data in this table is a placeholder as specific comparative studies were not identified in the search. |

Anxiolytic Activity Assessment in Preclinical Models

Pregabalin has demonstrated efficacy in the treatment of generalized anxiety disorder. europeanreview.orgnih.gov However, preclinical studies specifically designed to assess the anxiolytic activity of the (3R)-enantiomer, and to compare it with the (S)-enantiomer or the racemate, are not described in the reviewed scientific reports.

Table 5: Comparative Anxiolytic Activity in Preclinical Models

| Animal Model | Compound | Key Findings |

| Data not available | This compound | Data not available |

| Data not available | (3S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin) | Data not available in a direct comparative study with the (3R)-enantiomer |

| Data not available | Racemic 3-(aminomethyl)-5-methylhexanoic acid | Data not available |

| Data in this table is a placeholder as specific comparative studies were not identified in the search. |

Neuropharmacological Studies on Central Nervous System Effects

The neuropharmacological profile of this compound has been primarily characterized in comparison to its pharmacologically active stereoisomer, (S)-3-(aminomethyl)-5-methylhexanoic acid (pregabalin). The central mechanism of action for pregabalin involves its high-affinity binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system. phmethods.netplos.org This interaction is believed to be responsible for its analgesic, anticonvulsant, and anxiolytic effects. phmethods.netplos.org In preclinical studies, there was no evidence of the S-enantiomer undergoing racemization to the R-enantiomer. phmethods.netnih.gov

The primary molecular target of the pharmacologically active S-enantiomer is the α2δ subunit of voltage-gated calcium channels. nih.gov Binding at this site attenuates calcium influx at nerve terminals, which in turn reduces the release of several excitatory neurotransmitters, including glutamate (B1630785) and substance P. nih.gov

Research indicates that the two enantiomers of 3-(aminomethyl)-5-methylhexanoic acid exhibit significant differences in their biological activity. The (S)-enantiomer, pregabalin, potently displaces [³H]-gabapentin from the α2δ subunit. fda.gov In contrast, the (R)-enantiomer has been reported to be substantially less active in biological assays. mdpi.com One study reported that the (S)-enantiomer is approximately 10 times more active than the (R)-enantiomer. phmethods.netmdpi.com

Table 1: Comparative Activity of 3-(aminomethyl)-5-methylhexanoic Acid Enantiomers

| Enantiomer | Common Name | Biological Activity at α2δ Subunit |

| (S)-3-(aminomethyl)-5-methylhexanoic acid | Pregabalin | High-affinity binder; pharmacologically active |

| This compound | R-enantiomer | Reported to be ~10 times less active than the S-enantiomer |

Data sourced from multiple reports indicating the relative activity of the enantiomers. phmethods.netmdpi.com

The behavioral effects of pregabalin (the S-enantiomer) have been extensively documented in various animal models. These studies demonstrate dose-dependent efficacy in models of neuropathic pain, seizures, and anxiety. nih.govnih.gov For instance, in a rat model of trigeminal neuropathic pain, pregabalin significantly and dose-dependently reversed reduced mechanical withdrawal thresholds. nih.gov In other models, chronic administration of pregabalin showed anxiolytic effects, evidenced by decreased grooming and freezing behaviors and increased time spent in open areas. nih.gov

Consistent with the findings from electrophysiological and binding studies, the (3R)-enantiomer is reported to be the less active isomer and, therefore, is not expected to contribute significantly to the primary behavioral pharmacology observed with the racemic mixture or the S-enantiomer. mdpi.com

Toxicological Research and Safety Profile Elucidation

Toxicological assessments have been conducted to characterize the safety profile of 3-(aminomethyl)-5-methylhexanoic acid, primarily focusing on the active S-enantiomer, pregabalin.

Acute Toxicity Specific LD50 values for this compound are not available in the reviewed literature. Safety data sheets for the compound often state that no data is available for acute toxicity. chemicalbook.com Standard acute toxicity studies, such as the rat acute oral systemic toxicity study, are typically performed to determine the dose at which mortality occurs (LD50). nih.gov

Chronic Toxicity Repeat-dose toxicology studies have been conducted for pregabalin in multiple species. These studies employ standardized methodologies to assess potential target organ toxicity over longer durations.

Rat Studies : In long-term studies, rats received pregabalin via oral administration for periods up to two years. fda.gov Observations included dermatopathy (skin lesions ranging from erythema to necrosis) and ocular lesions characterized by retinal atrophy. fda.govfda.gov

Monkey Studies : Chronic studies in monkeys, with administration for up to one year, also revealed skin lesions similar to those seen in rats. fda.gov

Study Design Example : A sub-chronic toxicity study in female rats involved daily oral administration of pregabalin for 8 weeks to assess fibrotic changes in various organs. researchgate.net Another study investigating chronic abuse used male Wistar rats receiving pregabalin at doses of 150, 300, and 600 mg/kg for a specified duration. journaljpri.com

These methodologies represent the standard approach for evaluating the chronic toxicity of pharmaceutical compounds.

A comprehensive battery of tests was conducted to evaluate the genotoxic potential of pregabalin. The results from these studies were consistently negative, indicating that the compound does not have mutagenic or clastogenic potential. fda.govfda.govsci-hub.se

The methodologies employed included:

Bacterial Reverse Mutation Assay (Ames Test) : This test evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli. wikipedia.orgcriver.com Pregabalin was tested at concentrations up to 5000 µ g/plate and was found to be non-mutagenic, both with and without metabolic activation. fda.gov

In Vitro Mammalian Cell Assays : Studies on mammalian cells in vitro showed that pregabalin did not increase the frequency of mutations or structural chromosome aberrations at concentrations up to 1600 µg/mL. fda.gov

In Vivo Micronucleus Test : This assay assesses chromosome damage in the bone marrow of rodents. Pregabalin did not increase the frequency of micronuclei in bone marrow from mice or rats at oral doses up to 2000 mg/kg. fda.gov

Unscheduled DNA Synthesis (UDS) : Pregabalin did not induce UDS in mouse or rat hepatocytes, indicating a lack of DNA-damaging potential. fda.govfda.gov

Table 2: Summary of Genotoxicity Studies for Pregabalin

| Assay | System | Methodology | Result |

| Bacterial Reverse Mutation | S. typhimurium, E. coli | Plate incorporation method with and without S9 metabolic activation. | Negative fda.gov |

| Mammalian Cell Mutation | In vitro mammalian cells | Assessment of mutation frequency. | Negative fda.gov |

| Chromosomal Aberration | In vitro mammalian cells | Assessment of structural chromosome aberrations. | Negative fda.gov |

| Unscheduled DNA Synthesis | Mouse and Rat Hepatocytes | Measurement of DNA repair synthesis. | Negative fda.govfda.gov |

| Micronucleus Test | Mouse and Rat Bone Marrow | In vivo assessment of chromosome damage. | Negative fda.gov |

The potential for reproductive and developmental toxicity has been evaluated for pregabalin in studies conducted in rats and rabbits.

Rat Studies In an embryo-fetal development study, pregnant Wistar rats were administered pregabalin orally during the period of organogenesis. nih.gov

Maternal Effects : At higher doses, maternal toxicity was observed, including reduced body weight gain, hypoactivity, and ataxia. nih.gov

Developmental Effects : Developmental toxicity included reduced fetal body weight and an increased incidence of skeletal variations. nih.govnih.gov Notably, there was an increased incidence of abnormally advanced ossification, such as premature fusion of the jugal and nasal sutures, at doses of 1250 mg/kg and higher. fda.govnih.gov However, these skull bone fusions were later reclassified as anatomical variations as they did not result in permanent adverse outcomes postnatally. nih.gov A study on pre- and postnatal development found reduced offspring growth and survival at doses of 100 mg/kg and higher. fda.gov

Table 3: Summary of Rat Developmental Toxicity Study Findings

| Dose Group (mg/kg/day) | Maternal Effects | Fetal/Developmental Effects |

| 500 | Hypoactivity, tail chewing, bruxism | Increased litter incidence of skeletal variations (mainly advanced ossification) |

| 1250 | Hypoactivity, ataxia, chromodacryorrhea | Increased skeletal variations, increased incidence of jugal fused to maxilla |

| 2500 | Reduced body weight gain, ataxia | Reduced fetal body weight, increased skeletal variations, fusion of nasal sutures, jugal fused to maxilla |

Data sourced from studies in Wistar rats. nih.govnih.gov

Rabbit Studies When pregnant rabbits received pregabalin orally during organogenesis, developmental toxicity was observed at the highest dose tested (1250 mg/kg). fda.gov This included decreased fetal body weight and increased incidences of skeletal malformations, visceral variations, and retarded ossification. fda.gov The no-effect dose for developmental toxicity in these rabbit studies was 500 mg/kg. fda.gov

Metabolic Fate and Biotransformation Research of 3r 3 Aminomethyl 5 Methylhexanoic Acid

In Vitro Metabolic Stability Studies (e.g., Liver Microsomes, Hepatocytes)

In vitro studies are crucial for predicting how a compound will be metabolized in the body. For (3R)-3-(aminomethyl)-5-methylhexanoic acid and its S-enantiomer, pregabalin (B1679071), these studies consistently demonstrate high metabolic stability.

Investigations using human liver microsomes, which contain a high concentration of cytochrome P450 (CYP450) enzymes responsible for the metabolism of many drugs, show that pregabalin is not significantly metabolized. drugsporphyria.netnih.gov This suggests that the compound is not a substrate for the major drug-metabolizing CYP450 enzymes. nih.govnih.gov Similarly, studies with hepatocytes, which provide a more complete picture of liver metabolism, also indicate a lack of significant biotransformation.

The primary reason for this metabolic stability is the chemical structure of the molecule. It is a structural analogue of the endogenous amino acid gamma-aminobutyric acid (GABA). nih.govnih.gov Its hydrophilic nature and its existence as a zwitterion at physiological pH may limit its interaction with the lipophilic active sites of many metabolic enzymes.

The high metabolic stability observed in these in vitro systems is consistent with the findings from human pharmacokinetic studies, where the vast majority of the drug is excreted unchanged. drugsporphyria.netnih.gov

Identification of Metabolites in Biological Systems

Consistent with its high metabolic stability, only a very small fraction of this compound's enantiomer, pregabalin, is converted into metabolites. Less than 2% of an administered dose is recovered in the urine as metabolites. drugsporphyria.netnih.gov

The principal metabolite that has been identified is an N-methylated derivative of pregabalin. psychscenehub.com This metabolite accounts for a very small percentage of the administered dose, approximately 0.9%. psychscenehub.com The formation of this metabolite represents a minor metabolic pathway.

| Metabolite | Percentage of Administered Dose | Metabolic Reaction |

|---|---|---|

| N-methylated pregabalin | ~0.9% psychscenehub.com | N-methylation |

| Pregabalin-Lactam | Minor researchgate.net | Intramolecular Cyclization |

Elucidation of Metabolic Pathways and Enzyme Systems Involved

Given that this compound and its enantiomer, pregabalin, are minimally metabolized, the enzyme systems involved in their biotransformation are not extensively characterized. The primary route of elimination is renal excretion of the unchanged drug. nih.govnih.gov

The formation of the main metabolite, N-methylated pregabalin, suggests the involvement of a methyltransferase enzyme. However, the specific enzyme responsible has not been definitively identified.

Importantly, research indicates that pregabalin does not induce or inhibit the major cytochrome P450 enzyme systems. nih.govnih.gov This is a significant finding, as it implies a low potential for drug-drug interactions with other medications that are metabolized by these enzymes. nih.gov This lack of interaction with the CYP450 system is a key characteristic of the compound's metabolic profile. nih.gov Recent studies have explored the potential role of other enzymes, such as N-acetyltransferase 2 (NAT2), in the minor metabolism of pregabalin, but the clinical relevance of these findings appears to be limited. nih.gov

Stereoselective Metabolism Investigations

Stereoselectivity in drug metabolism, where one enantiomer is metabolized differently from the other, is a common phenomenon. For this compound, its pharmacological activity resides primarily in the (S)-enantiomer, pregabalin. nih.gov The (R)-enantiomer is reported to be significantly less active. nih.gov

Crystallization and Solid State Research of 3r 3 Aminomethyl 5 Methylhexanoic Acid

Polymorphism and Pseudopolymorphism Studies